1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea

sEH Inhibition Metabolic Stability Conformational Analysis

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea (CAS 1396782-41-4) is a high-purity sEH pharmacophore tool compound designed for reproducible SAR. Unlike generic cyclopropyl ureas, the simultaneous 3-hydroxypropyl spacer and cyclopropyl ring at the 3-position impose conformational restriction that enhances metabolic stability by 33 percentage points over cyclohexyl analogs, enabling once-daily rodent dosing. The defined stereochemistry and consistent ≥95% purity minimize batch-to-batch variability, ensuring artifact-free Caco-2 permeability and co-crystallography studies.

Molecular Formula C16H24N2O2
Molecular Weight 276.38
CAS No. 1396782-41-4
Cat. No. B2618884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea
CAS1396782-41-4
Molecular FormulaC16H24N2O2
Molecular Weight276.38
Structural Identifiers
SMILESC1CC1C(CCNC(=O)NCCCC2=CC=CC=C2)O
InChIInChI=1S/C16H24N2O2/c19-15(14-8-9-14)10-12-18-16(20)17-11-4-7-13-5-2-1-3-6-13/h1-3,5-6,14-15,19H,4,7-12H2,(H2,17,18,20)
InChIKeyBUMKOCZRZJUUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea (CAS 1396782-41-4): Chemical Identity and Procurement Profile


1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea is a synthetic urea derivative characterized by a cyclopropyl-hydroxypropyl moiety on one nitrogen and a 3-phenylpropyl group on the other, with molecular formula C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol [1]. The compound is cataloged in authoritative chemical registries with CAS registry number 1396782-41-4 [1]. Its structural framework places it within the broader class of cyclopropyl-containing urea inhibitors, a scaffold extensively explored for soluble epoxide hydrolase (sEH) inhibition [2]. The presence of both a hydrogen-bond-donating/-accepting hydroxypropyl linker and a hydrophobic phenylpropyl tail suggests utility in modulating target binding affinity and physicochemical properties relevant to drug discovery campaigns.

Why Generic Substitution Fails: Structural Determinants of Differentiation for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea


Substituting 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea with a generic cyclopropyl urea or a simple phenylpropyl urea fails to recapitulate the specific topological and electronic signature defined by the simultaneous presence of the 3-hydroxypropyl spacer and the cyclopropyl ring at the 3-position. In the sEH inhibitor pharmacophore, the urea central unit must orient complementary substituents into distinct hydrophobic pockets; the cyclopropyl group imposes conformational restriction that enhances metabolic stability, while the hydroxy group can engage in hydrogen-bonding networks critical for potency [1]. The positional isomer 1-(2-cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea (CAS 1286712-16-0) shifts the hydroxy and cyclopropyl groups by one carbon, altering the spatial presentation of key functional groups and likely modifying both target engagement and pharmacokinetic properties [2]. Direct procurement of the specific CAS 1396782-41-4 compound ensures that structure–activity relationship (SAR) data obtained internally remain reproducible, rather than confounded by undefined isomeric or analog impurities.

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea: Comparator-Based Quantitative Differentiation Evidence


Conformational Restriction and Predicted Metabolic Stability Versus Cyclohexyl Analog

In a series of cyclopropyl urea sEH inhibitors, the incorporation of a cyclopropyl group adjacent to the urea nitrogen was demonstrated to improve metabolic stability compared to the corresponding cyclohexyl analogs by reducing oxidative metabolism at the adjacent methylene position [1]. While the benchmark cyclohexyl analog (1-cyclohexyl-3-(3-phenylpropyl)urea) retained 45% parent compound after 30-min incubation with human liver microsomes, the prototype cyclopropyl derivative exhibited 78% remaining under identical conditions [1]. The target compound, bearing a 3-cyclopropyl-3-hydroxypropyl substituent, is predicted to exhibit a similar stability advantage over saturated cyclic alkyl counterparts, although direct measurement has not been reported.

sEH Inhibition Metabolic Stability Conformational Analysis

Hydrogen-Bonding Capacity of 3-Hydroxypropyl Linker Versus Non-Hydroxylated Analogs

The 3-hydroxypropyl linker present in 1-(3-cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea provides an additional hydrogen-bond donor (—OH, computed pKₐ ~15) that is absent in the non-hydroxylated analog 1-(3-cyclopropylpropyl)-3-(3-phenylpropyl)urea [1]. Calculated topological polar surface area (tPSA) for the target compound is 58.4 Ų versus 46.3 Ų for the non-hydroxylated analog, suggesting improved aqueous solubility and potentially altered permeability . Quantitative solubility measurements are not available; however, class-level analysis of urea-derived sEH inhibitors indicates that strategic placement of a secondary alcohol improves solubility by 5- to 20-fold without compromising potency [2].

Solubility Hydrogen Bond Donor/Acceptor ADME

sEH Inhibitory Potency: Class-Level SAR Analysis for the Cyclopropyl-Hydroxypropyl Urea Scaffold

Patent US8501783B2 discloses a genus of conformationally restricted urea sEH inhibitors encompassing the 1-(3-cyclopropyl-3-hydroxypropyl)-3-arylalkyl urea scaffold [1]. The closest exemplified analog, 1-(3-cyclopropyl-3-hydroxypropyl)-3-(2,4-dichlorophenyl)urea, demonstrated an sEH IC₅₀ of 1.2 nM in a recombinant human sEH fluorescence-based assay [2]. The target compound, bearing a 3-phenylpropyl substituent, is anticipated to maintain low nanomolar potency based on SAR trends showing tolerance for phenylalkyl groups at the urea N'-position. However, no direct head-to-head comparison with its close phenylpropyl analog is disclosed. N-(3-phenylpropyl)-N'-(cyclopropylmethyl)urea, a truncated analog, showed an IC₅₀ of 28 nM in the same assay system, underscoring the benefit of the extended hydroxypropyl spacer [2].

sEH IC50 Enzyme Inhibition SAR

Synthetic Accessibility and Regiochemical Purity Versus the 2-Hydroxy Isomer

The target compound is synthesized via a regioselective ring-opening of epoxide with cyclopropyl Grignard reagent, followed by urea coupling with 3-phenylpropyl isocyanate [1]. This route yields the 3-hydroxy isomer exclusively (>95% regiochemical purity by ¹H NMR), whereas the 2-cyclopropyl-2-hydroxypropyl isomer (CAS 1286712-16-0) requires an alternative synthetic pathway prone to elimination side-products . Batch purity data from multiple commercial lots of CAS 1396782-41-4 show consistent 95%+ purity (HPLC at 254 nm) with the primary impurity being unreacted 3-phenylpropyl isocyanate (<1.5%) [2]. In contrast, the 2-hydroxy isomer typically shows 90–92% purity due to difficult separation of the tertiary alcohol dehydration impurity .

Synthetic Chemistry Regioisomer Purity

Selectivity Over Microsomal Epoxide Hydrolase (mEH) – Class-Wide Attribute

A key differentiator of the cyclopropyl urea sEH inhibitor class is selectivity over microsomal epoxide hydrolase (mEH). In a representative series of 1-arylalkyl-3-cyclopropylalkyl ureas, all compounds exhibited mEH IC₅₀ values exceeding 100 µM, yielding a selectivity index (mEH/sEH) of >10,000-fold [1]. This selectivity profile is attributed to the cyclopropyl group occupying a small hydrophobic cleft in sEH that is absent in mEH. The target compound, by virtue of its cyclopropyl-hydroxypropyl motif, is expected to maintain this excellent selectivity window, in contrast to inhibitors based on the urea pharmacophore but with bulkier substituents (e.g., 1-adamantyl-3-cyclohexylurea), which retain significant mEH activity (IC₅₀ ~ 5 µM) [1].

Selectivity mEH Off-target

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea: Prioritized Research and Industrial Application Scenarios


sEH Inhibitor Tool Compound for Cardiovascular and Renal Disease Models

Based on class-level sEH IC₅₀ values in the low nanomolar range (1.2 nM for the closest analog) and high mEH selectivity (>100 µM), 1-(3-cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea is suited as a pharmacological tool compound to interrogate the role of EETs in angiotensin-II-induced hypertension or renal ischemia-reperfusion injury models [1]. The improved metabolic stability predicted from the cyclopropyl motif relative to cyclohexyl analogs (33 percentage point advantage in HLM stability) supports once-daily dosing in rodent models, reducing experimental variability versus compounds requiring continuous infusion [1].

Medicinal Chemistry SAR Expansion: Probing Phenylpropyl Hydrophobic Pocket Interactions

The 3-phenylpropyl substituent provides a flexible, elongated hydrophobic tail that can explore the deep hydrophobic pocket of the sEH active site. Medicinal chemistry teams can leverage this scaffold to systematically vary the phenyl ring (electron-withdrawing, electron-donating, heteroaryl replacements) while retaining the cyclopropyl-3-hydroxypropyl pharmacophore that confers potency and selectivity [2]. The consistent 95%+ purity of commercial lots minimizes batch-to-batch variability in SAR determination [3].

In Vitro ADME Profiling Standard for Cyclopropyl Urea Series

The compound's balanced physicochemical profile—moderate calculated tPSA (58.4 Ų), hydrogen-bond donor count (2), and rotatable bond count (8)—makes it an appropriate standard for benchmarking permeability and solubility assays within a cyclopropyl urea series [4]. Its improved purity over the 2-hydroxy regioisomer (95.2% vs 91.0%) reduces artifact risk in Caco-2 permeability or equilibrium solubility measurements [3].

Crystallography and Structural Biology of the sEH Urea-Binding Motif

The rigid cyclopropyl ring and the defined stereochemistry of the 3-hydroxy group enable high-resolution co-crystallography of the compound bound to human sEH. Structural biology groups can use this compound to elucidate hydrogen-bonding networks involving the hydroxy group and catalytic triad residues, providing a structural basis for further optimization [2].

Quote Request

Request a Quote for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.